Cas no 20016-85-7 ((2R)-2-hydroxybutanoic acid)

(2R)-2-hydroxybutanoic acid structure
(2R)-2-hydroxybutanoic acid structure
Nombre del producto:(2R)-2-hydroxybutanoic acid
Número CAS:20016-85-7
MF:C4H8O3
Megavatios:104.104521751404
MDL:MFCD01318570
CID:908859
PubChem ID:449265

(2R)-2-hydroxybutanoic acid Propiedades químicas y físicas

Nombre e identificación

    • (R)-2-Hydroxybutanoic acid
    • (2R)-2-Hydroxybutanoic acid
    • (R)-(+)-2-HYDROXYBUTANOIC ACID
    • (R)-2-Hydroxybutyric acid
    • (R)-2-hydroxy-butyric acid
    • (R)-2-hydroxylbutanoic acid
    • (R)-hydroxybutyric acid
    • 54917_ALDRICH
    • 54917_FLUKA
    • AC1L9MX5
    • bmse000361
    • CHEBI:50612
    • CTK0J9543
    • D-2-hydroxybutyric acid
    • (R)-alpha-Hydroxybutyric acid
    • D-(-)-alpha-Hydroxybutyric acid
    • D-alpha-Hydroxybutyric acid
    • (-)-2-hydroxybutyric acid
    • (R)-2-Hydroxybutyric acid, >=97.0% (T)
    • CS-0107851
    • UNII-UC8XN5ZT94
    • (2R)-2-oxidanylbutanoic acid
    • (-)-.ALPHA.-HYDROXYBUTYRIC ACID
    • Q27122144
    • AKOS006239594
    • 2-Hydroxybutyric acid, (-)-
    • (R)--Hydroxybutyric acid
    • EN300-34916
    • (-)-alpha-Hydroxybutyric acid
    • 20016-85-7
    • UCU
    • UC8XN5ZT94
    • DTXSID501311184
    • J-012945
    • HY-113381A
    • BS-15885
    • LMFA01050455
    • MFCD01318570
    • SCHEMBL264859
    • (R)-2-Hydroxybutanoicacid
    • AFENDNXGAFYKQO-GSVOUGTGSA-N
    • d-2-hydroxybutanoic acid
    • Butanoic acid, 2-hydroxy-, (2R)-
    • (2R)-2-Hydroxybutanoic acid (ACI)
    • Butanoic acid, 2-hydroxy-, (R)- (ZCI)
    • Butyric acid, 2-hydroxy-, D- (8CI)
    • (-)-2-Hydroxy-n-butyric acid
    • (-)-2-Hydroxybutanoic acid
    • (-)-α-Hydroxybutyric acid
    • (R)-α-Hydroxybutyric acid
    • D-(-)-α-Hydroxybutyric acid
    • D-α-Hydroxybutyric acid
    • A11368
    • D-2-Hydroxybutanoate
    • (2R)-2-hydroxybutanoic acid
    • MDL: MFCD01318570
    • Renchi: 1S/C4H8O3/c1-2-3(5)4(6)7/h3,5H,2H2,1H3,(H,6,7)/t3-/m1/s1
    • Clave inchi: AFENDNXGAFYKQO-GSVOUGTGSA-N
    • Sonrisas: O[C@@H](C(=O)O)CC

Atributos calculados

  • Calidad precisa: 104.04734
  • Masa isotópica única: 104.047344113g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 2
  • Recuento de receptores de enlace de hidrógeno: 3
  • Recuento de átomos pesados: 7
  • Cuenta de enlace giratorio: 2
  • Complejidad: 69.3
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 1
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Xlogp3: 0.1
  • Recuento de constructos de variantes mutuas: nothing
  • Superficie del Polo topológico: 57.5Ų
  • Carga superficial: 0

Propiedades experimentales

  • Color / forma: White crystals
  • Denso: 1.195±0.06 g/cm3 (20 ºC 760 Torr),
  • Punto de fusión: 50-54 °C
  • Punto de ebullición: 238.3±13.0 ºC (760 Torr),
  • Punto de inflamación: 112.2±16.3 ºC,
  • Disolución: Soluble (356 g/l) (25 º C),
  • PSA: 57.53
  • Disolución: Not determined

(2R)-2-hydroxybutanoic acid Información de Seguridad

  • Símbolo: GHS05 GHS07
  • Palabra de señal:Danger
  • Instrucciones de peligro: H315-H318-H335
  • Declaración de advertencia: P261-P280-P305+P351+P338
  • Número de transporte de mercancías peligrosas:NONH for all modes of transport
  • Wgk Alemania:3
  • Código de categoría de peligro: 37/38-41
  • Instrucciones de Seguridad: 26-39
  • Código F de la marca fuka:3-10
  • Señalización de mercancías peligrosas: Xi
  • Términos de riesgo:37/38-41
  • Condiciones de almacenamiento:2-8°C

(2R)-2-hydroxybutanoic acid PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
Enamine
EN300-34916-0.05g
(2R)-2-hydroxybutanoic acid
20016-85-7 93%
0.05g
$60.0 2023-09-03
eNovation Chemicals LLC
D582691-1g
(R)-2-HYDROXYBUTYRIC ACID
20016-85-7 95%
1g
$335 2024-05-24
Enamine
EN300-34916-1.0g
(2R)-2-hydroxybutanoic acid
20016-85-7 93%
1g
$0.0 2023-06-07
abcr
AB494632-5 g
(R)-2-Hydroxybutanoic acid; .
20016-85-7
5g
€874.60 2023-06-15
eNovation Chemicals LLC
D582691-5g
(R)-2-HYDROXYBUTYRIC ACID
20016-85-7 95%
5g
$769 2024-05-24
TRC
H977663-500mg
(R)-2-Hydroxybutanoic Acid
20016-85-7
500mg
$ 150.00 2023-09-07
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
R30060-100mg
(2R)-2-Hydroxybutanoic acid
20016-85-7 95%
100mg
¥30.0 2024-07-19
eNovation Chemicals LLC
Y1225855-5g
(R)-2-Hydroxybutanoic acid
20016-85-7 95%
5g
$700 2024-06-03
Chemenu
CM276391-250mg
(R)-2-Hydroxybutanoic acid
20016-85-7 95%
250mg
$66 2023-02-02
TRC
H977663-250mg
(R)-2-Hydroxybutanoic Acid
20016-85-7
250mg
$ 81.00 2023-09-07

(2R)-2-hydroxybutanoic acid Métodos de producción

Synthetic Routes 1

Condiciones de reacción
1.1 Reagents: Sodium nitrite ,  Sulfuric acid Solvents: Water ;  3 h, 0 °C; 3 d, rt
Referencia
Stereocomplex crystallization of chiral hydroxyalkanoic acid-based biodegradable alternating copolyesters with two types of chiral centers and opposite monomer configurational combinations of L-D and D-L (S-R and R-S)
Tsuji, Hideto ; Hayashi, Yuji; Arakawa, Yuki, Polymer, 2022, 262,

Synthetic Routes 2

Condiciones de reacción
1.1 Reagents: Sulfuric acid Solvents: Water ;  rt → 60 °C
1.2 Reagents: Sodium nitrite Solvents: Water ;  60 °C; 3 h, 60 °C; 60 °C → rt; 24 h, rt
Referencia
In vitro synthesis of new enniatins: Probing the α-D-hydroxy carboxylic acid binding pocket of the multienzyme enniatin synthetase
Feifel, Sven C.; Schmiederer, Timo; Hornbogen, Till; Berg, Holger; Suessmuth, Roderich D.; et al, ChemBioChem, 2007, 8(15), 1767-1770

Synthetic Routes 3

Condiciones de reacción
1.1 Reagents: Sodium nitrite ,  Sulfuric acid ,  Water Solvents: Water ;  rt → 0 °C; 0 °C; 3 h, 0 °C; 0 °C → rt; 24 h, rt
Referencia
In vitro synthesis of new cyclodepsipeptides of the PF1022-type: probing the α-D-hydroxy acid tolerance of PF1022 synthetase
Mueller, Jane; Feifel, Sven C.; Schmiederer, Timo; Zocher, Rainer; Suessmuth, Roderich D., ChemBioChem, 2009, 10(2), 323-328

Synthetic Routes 4

Condiciones de reacción
1.1 Reagents: Sodium nitrite ,  Sulfuric acid Solvents: Water ;  3 h, 0 °C; 3 d, rt
Referencia
Synthesis and stereocomplex formation of enantiomeric alternating copolymers with two types of chiral centers, poly(lactic acid-alt-2-hydroxybutanoic acid)s
Tsuji, Hideto; Nakayama, Kazuya; Arakawa, Yuki, RSC Advances, 2020, 10(64), 39000-39007

Synthetic Routes 5

Condiciones de reacción
1.1 Reagents: Sodium nitrite ,  Sulfuric acid Solvents: Water ;  0 °C; 12 h, 0 °C
Referencia
Studies toward the Synthesis of Iriomoteolide-2a: Construction of the C(6)-C(28) Fragment
Wang, Lushun; Wu, Fusong; Jia, Xuelei; Xu, Zhengshuang; Guo, Yian ; et al, Organic Letters, 2018, 20(8), 2213-2215

Synthetic Routes 6

Condiciones de reacción
1.1 Reagents: NAD ,  Pyridoxal 5′-phosphate ,  Sodium formate Catalysts: Threonine dehydratase ,  D-Lactate dehydrogenase ,  Formate dehydrogenase Solvents: Water ;  24 h, pH 7, 30 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 7.0
Referencia
Efficient Biosynthesis of (R)- or (S)-2-Hydroxybutyrate from L-Threonine through a Synthetic Biology Approach
Yao, Peiyuan; Cui, Yunfeng; Yu, Shanshan; Du, Yuncheng; Feng, Jinhui; et al, Advanced Synthesis & Catalysis, 2016, 358(18), 2923-2928

Synthetic Routes 7

Condiciones de reacción
1.1 Reagents: NADH ,  2-Mercaptoethanol ,  Formate(1-) ,  Tris(hydroxymethyl)aminomethane ,  D-Lactate dehydrogenase ,  Formate dehydrogenase Solvents: Water
Referencia
Synthesis of optically pure (R)-2-hydroxy acids using D-lactate dehydrogenase
Kim, Mahn Joo; Kim, Joon Young, Journal of the Chemical Society, 1991, (5), 326-7

Synthetic Routes 8

Condiciones de reacción
Referencia
Enzymic synthesis of optically pure (R)-(-)-mandelic acid and other 2-hydroxycarboxylic acids: screening for the enzyme, and its purification, characterization and use
Yamazaki, Yoshimitsu; Maeda, Hidekatsu, Agricultural and Biological Chemistry, 1986, 50(10), 2621-31

Synthetic Routes 9

Condiciones de reacción
1.1 Solvents: Water ;  14 h, pH 7, 30 °C
Referencia
Efficient conversion of 1,2-butanediol to (R)-2-hydroxybutyric acid using whole cells of Gluconobacter oxydans
Gao, Chao; Zhang, Wen; Huang, Yuanli; Ma, Cuiqing; Xu, Ping, Bioresource Technology, 2012, 115, 75-78

Synthetic Routes 10

Condiciones de reacción
1.1 Solvents: Water ;  6 h, pH 7, 37 °C
Referencia
Stereoselective reduction of carbonyl compounds using the cell-free extract of the earthworm, Lumbricus rubellus, as a novel source of biocatalyst
Ishihara, Kohji; Nakajima, Nobuyoshi, Bioscience, 2006, 70(12), 3077-3080

Synthetic Routes 11

Condiciones de reacción
1.1 Reagents: Oxygen ,  Glycolate oxidase
1.2 Reagents: Ammonium formate ,  D-Lactate dehydrogenase
Referencia
Quantitative transformation of racemic 2-hydroxy acids into (R)-2-hydroxy acids by enantioselective oxidation with glycolate oxidase and subsequent reduction of 2-keto acids with D-lactate dehydrogenase
Adam, Waldemar; Lazarus, Michael; Saha-Moller, Chantu R.; Schreier, Peter, Tetrahedron: Asymmetry, 1998, 9(2), 351-355

Synthetic Routes 12

Condiciones de reacción
Referencia
Enzymatic routes to enantiomerically enriched 1-butene oxide
Chenault, H. Keith; Kim, Mahn Joo; Akiyama, Alan; Miyazawa, Toshifumi; Simon, Ethan S.; et al, Journal of Organic Chemistry, 1987, 52(12), 2608-11

(2R)-2-hydroxybutanoic acid Raw materials

(2R)-2-hydroxybutanoic acid Preparation Products

Proveedores recomendados
Amadis Chemical Company Limited
(CAS:20016-85-7)(2R)-2-hydroxybutanoic acid
A1207755
Pureza:99%
Cantidad:25g
Precio ($):344.0